
3-(Oct-1-EN-3-YL)pentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Oct-1-EN-3-YL)pentane-2,4-dione is an organic compound that belongs to the class of diketones This compound is characterized by the presence of a double bond in the octyl group and two keto groups in the pentane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oct-1-EN-3-YL)pentane-2,4-dione typically involves the reaction of oct-1-en-3-ol with acetylacetone under acidic or basic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the diketone.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Oct-1-EN-3-YL)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The double bond in the octyl group can undergo electrophilic addition reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic addition reactions often use halogens (e.g., Br2) or hydrogen halides (e.g., HCl) under mild conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.
Medicine: Research has indicated its potential use in developing new therapeutic agents for diseases such as Alzheimer’s and cancer.
Industry: It is used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism by which 3-(Oct-1-EN-3-YL)pentane-2,4-dione exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, the compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt normal cellular processes, leading to therapeutic effects in disease treatment.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-oxoisoindolin-1-yl)pentane-2,4-dione: Known for its ability to inhibit amyloid β aggregation and neurotoxicity.
3-(adamantan-1-yl)pentane-2,4-dione: Synthesized from adamantane derivatives and used in various chemical applications.
3,3-Dimethyl-2,4-pentane dione: A similar diketone with different substituents, used in organic synthesis.
Uniqueness
3-(Oct-1-EN-3-YL)pentane-2,4-dione is unique due to the presence of the octyl group with a double bond, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other diketones and contributes to its versatility in various applications.
Propiedades
Número CAS |
80403-80-1 |
|---|---|
Fórmula molecular |
C13H22O2 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
3-oct-1-en-3-ylpentane-2,4-dione |
InChI |
InChI=1S/C13H22O2/c1-5-7-8-9-12(6-2)13(10(3)14)11(4)15/h6,12-13H,2,5,7-9H2,1,3-4H3 |
Clave InChI |
HUBVAGXCKSWASJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C=C)C(C(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


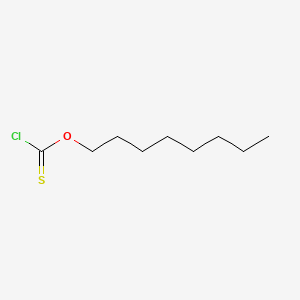
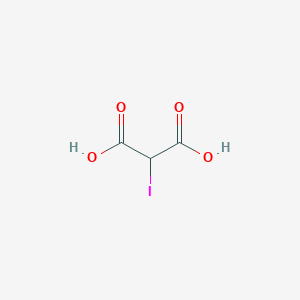


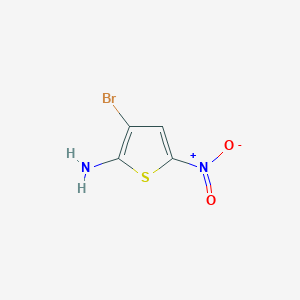
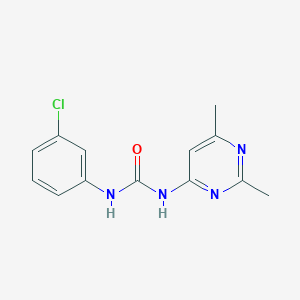
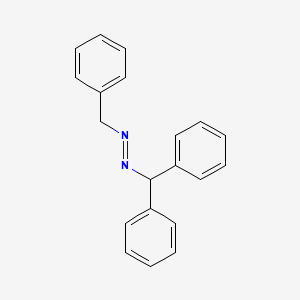
![2-[1-(Phenylsulfanyl)cyclopropyl]ethan-1-ol](/img/structure/B14426754.png)
![ethyl 7-[(4S)-4-formyl-2-oxo-1,3-thiazolidin-3-yl]heptanoate](/img/structure/B14426760.png)

![N-Methyl-N-[4-(trimethylstannyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14426781.png)
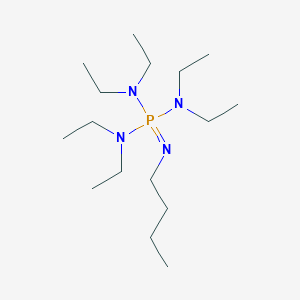
![4-{2-[4-(Dimethylamino)phenyl]hydrazinyl}cyclohexa-3,5-diene-1,2-dione](/img/structure/B14426791.png)
![1-[3-Bromo-4-(phenylsulfanyl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14426793.png)
